Ethyl 3,3,5-trimethylhex-4-enoate
Description
Ethyl 3,3,5-trimethylhex-4-enoate is a branched-chain unsaturated ester characterized by a hexenoate backbone with methyl substituents at positions 3, 3, and 5, along with an ethyl ester group.
Properties
CAS No. |
60101-09-9 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
ethyl 3,3,5-trimethylhex-4-enoate |
InChI |
InChI=1S/C11H20O2/c1-6-13-10(12)8-11(4,5)7-9(2)3/h7H,6,8H2,1-5H3 |
InChI Key |
LYEWPPMFRWXLNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)C=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,5-trimethylhex-4-enoate typically involves the esterification of 3,3,5-trimethylhex-4-enoic acid with ethanol. The reaction is catalyzed by an acid, commonly sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
3,3,5-trimethylhex-4-enoic acid+ethanolH2SO4ethyl 3,3,5-trimethylhex-4-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,5-trimethylhex-4-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Nucleophiles like ammonia or amines for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or other substituted esters.
Scientific Research Applications
Ethyl 3,3,5-trimethylhex-4-enoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,3,5-trimethylhex-4-enoate depends on the specific reaction it undergoes. For example, in esterification, the acid catalyst protonates the carbonyl oxygen, making it more electrophilic and facilitating the nucleophilic attack by ethanol. In reduction reactions, the ester carbonyl is attacked by the hydride ion from the reducing agent, leading to the formation of an alcohol.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Acetate
Ethyl acetate, a simple ester, contrasts sharply with ethyl 3,3,5-trimethylhex-4-enoate in terms of molecular complexity and applications.
- Molecular Weight: Ethyl acetate (88.11 g/mol) is significantly lighter than this compound (estimated >170 g/mol), impacting volatility and boiling points.
- Boiling Point : Ethyl acetate boils at 77°C, whereas the target compound’s branched structure likely elevates its boiling point beyond 150°C.
- Applications: Ethyl acetate is widely used as a solvent in chromatography (e.g., Fig. 3 in highlights its utility in analytical separations) , whereas the bulkier this compound may serve specialized roles in fragrance formulation due to its lower volatility.
Ethyl 4-(Naphthalen-2-yl)-2-Oxo-6-Arylcyclohex-3-enecarboxylates
These complex cyclohexenecarboxylates () share synthetic methodologies with this compound, such as the use of ethyl acetoacetate and sodium ethoxide catalysis. However, key differences include:
- Synthesis Conditions: Both require reflux (~70–80°C), but the cyclohexenecarboxylates demand longer reaction times (1–3 hours) and recrystallization from ethanol , whereas this compound might form via shorter aliphatic chain modifications.
Triazole Derivatives with Trimethoxyphenyl Groups
For example, the trimethoxyphenyl group enhances electron density, influencing nucleophilic substitution kinetics. This compound’s methyl groups may similarly affect its stability or interactions in catalytic systems .
Research Findings and Data Tables
Table 1: Comparative Analysis of this compound and Analogous Compounds
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